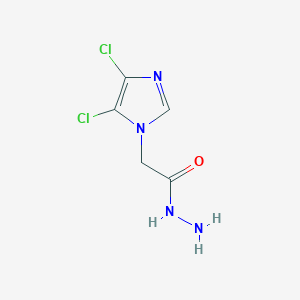
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine” is a chemical compound. It is related to a class of compounds known as triazines . Triazines are a group of heterocyclic compounds that have been used in various applications, including as building blocks in drug discovery .
Molecular Structure Analysis
The molecular structure of “4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine” can be inferred from its name. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a cyclopropyl group, and another carbon atom is substituted with a methylthio group .Aplicaciones Científicas De Investigación
Agriculture: Algicide in Antifouling Paints
This compound, also known as Cybutryne, is used as an algicide in marine antifouling paints . It effectively prevents and controls algae growth by blocking photosynthesis, which is crucial for maintaining the integrity of vessels and structures submerged in water.
Environmental Science: Pesticide Metabolite
In environmental sciences, this chemical is recognized as a metabolite of the pesticide Cyprodinil . Its environmental fate and ecotoxicity are monitored to understand its persistence and impact on ecosystems, particularly its leachability into soil and water bodies.
Material Science: Synthesis of Advanced Materials
The compound’s derivatives are explored in material science for synthesizing advanced materials with potential applications in coatings and polymers that require specific organic functionalities .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the triazine ring of the compound is of interest for enzyme inhibition studies. Triazines are known to interact with various enzymes, affecting biological pathways, which can be harnessed for developing new biochemical tools .
Pharmacology: Drug Development and Analysis
In pharmacology, isotopically labeled versions of this compound, such as deuterium-labeled derivatives, are used for quantitation in drug development and pharmacokinetic studies . This helps in understanding the drug metabolism and designing better pharmaceuticals.
Medicine: Antifouling Agent for Medical Devices
The antifouling properties of this compound can be applied to medical devices to prevent biofilm formation, which is a significant concern in medical implants and devices exposed to biological fluids .
Chemistry: Organic Synthesis
This compound serves as a building block in organic synthesis, allowing chemists to construct more complex molecules for various chemical studies and applications .
Analytical Chemistry: Reference Standards
Analytical chemists use this compound as a reference standard to calibrate instruments and validate analytical methods, ensuring accuracy and precision in chemical analysis .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be a chemical transformation product , which suggests that it may interact with various biological targets depending on its transformation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine .
Propiedades
IUPAC Name |
4-cyclopropyl-6-methylsulfanyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-12-7-10-5(4-2-3-4)9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFXDHDWLWQLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345207 |
Source


|
| Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |
CAS RN |
175204-57-6 |
Source


|
| Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)
![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)
![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)










